Metapramine-d3 Metapramine-d3
Brand Name: Vulcanchem
CAS No.: 1794942-17-8
VCID: VC0130564
InChI: InChI=1S/C16H18N2/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16/h3-10,14,17H,11H2,1-2H3/i2D3
SMILES: CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C
Molecular Formula: C16H18N2
Molecular Weight: 241.352

Metapramine-d3

CAS No.: 1794942-17-8

Cat. No.: VC0130564

Molecular Formula: C16H18N2

Molecular Weight: 241.352

* For research use only. Not for human or veterinary use.

Metapramine-d3 - 1794942-17-8

Specification

CAS No. 1794942-17-8
Molecular Formula C16H18N2
Molecular Weight 241.352
IUPAC Name N-methyl-11-(trideuteriomethyl)-5,6-dihydrobenzo[b][1]benzazepin-5-amine
Standard InChI InChI=1S/C16H18N2/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16/h3-10,14,17H,11H2,1-2H3/i2D3
Standard InChI Key YXVZOBVWVRFPTE-BMSJAHLVSA-N
SMILES CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C

Introduction

Chemical Structure and Properties

Structural Representation

Metapramine contains a tricyclic ring system with a dibenzoazepine core structure. The molecular structure includes an N-methylated nitrogen in the azepine ring and a methylamino group at position 10. The deuterated derivative, Metapramine-d3, would maintain this structure with three hydrogen atoms replaced by deuterium atoms. The parent compound Metapramine has been well-characterized structurally, with detailed information available in chemical databases .

Pharmacological Profile

Mechanism of Action

Metapramine, the parent compound of Metapramine-d3, exhibits its antidepressant effects through two primary mechanisms :

  • Norepinephrine reuptake inhibition: Blocks the reuptake of norepinephrine at presynaptic terminals, increasing norepinephrine availability in the synaptic cleft

  • NMDA receptor antagonism: Acts as a low-affinity antagonist at N-methyl-D-aspartate receptors

These mechanisms are consistent with the broader pharmacological profile of tricyclic antidepressants, which typically modulate monoaminergic neurotransmission to alleviate symptoms of depression.

Pharmacokinetic ParameterExpected Difference with DeuterationMechanistic Basis
AbsorptionMinimal differenceDeuteration typically does not affect absorption processes
DistributionMinimal differenceSimilar physicochemical properties maintain distribution patterns
MetabolismPotentially decreased rateCarbon-deuterium bonds require more energy to break than carbon-hydrogen bonds (primary kinetic isotope effect)
ExcretionPotentially decreased rateDecreased metabolism may lead to altered excretion profiles
Half-lifePotentially increasedDecreased metabolic clearance can extend half-life

Research Applications

Analytical Applications

Deuterated compounds like Metapramine-d3 serve crucial functions in analytical chemistry, particularly in quantitative mass spectrometry. Specific applications include:

Internal Standardization

Metapramine-d3 would function effectively as an internal standard for the quantification of Metapramine in biological samples using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The mass difference introduced by deuterium labeling allows the internal standard to be distinguished from the analyte while maintaining nearly identical chromatographic behavior .

Method Development and Validation

The availability of Metapramine-d3 facilitates the development and validation of bioanalytical methods for Metapramine, enabling accurate assessment of parameters such as:

  • Linearity

  • Precision

  • Accuracy

  • Recovery

  • Matrix effects

  • Stability

Pharmacokinetic Applications

The strategic placement of deuterium atoms at metabolically labile positions can potentially:

  • Reduce the rate of metabolism

  • Decrease the formation of toxic metabolites

  • Improve the half-life of the drug

  • Enhance bioavailability

These potential benefits have led to increased interest in deuterated drugs, with several gaining regulatory approval in recent years, although no specific information about clinical development of Metapramine-d3 is available in the search results.

Comparative Analysis

CompoundCAS NumberSupplier ReferenceAvailable QuantitiesPrice Range (€)Estimated DeliveryReference
Metapramine21730-16-5TR-M22583025mg, 100mg170.00-274.00May 6, 2025
Metapramine21730-16-5TM-T603301mg, 5mg, 10mg, 25mg, 50mg279.00-1,882.00May 12, 2025
Metapramine-d31794942-17-8TR-M225832Not specifiedNot specifiedNot specified
10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-ol (Metabolite)28291-62-5TR-D45471025mg, 100mg, 250mg129.00-563.00May 6, 2025

Future Research Directions

Technological Applications

The growing field of deuterated pharmaceuticals presents opportunities for Metapramine-d3 beyond its use as an analytical standard. Technologies and applications that could be explored include:

  • Development as a potential therapeutic agent with improved metabolic stability

  • Utilization in neuroimaging studies of antidepressant binding in the brain

  • Application in comparative effectiveness research with other antidepressants

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator